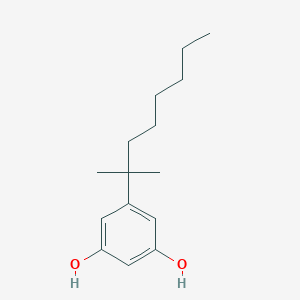

5-(1,1-Dimethylheptyl)resorcinol

描述

It is a white to light yellow powder or crystal with a melting point of 92-96°C and a boiling point of 163°C at 0.5 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Dimethylheptyl)resorcinol involves the reaction of benzeneethanol with 3,5-dimethoxy-β,β-dimethyl-α-pentyl . The process typically requires specific reaction conditions to ensure high purity and yield. One method involves the use of ultrapure formulations to minimize the production of unwanted side products .

Industrial Production Methods

Industrial production of this compound focuses on achieving high purity and minimizing impurities. Methods such as those described in patents for ultrapure formulations are employed to ensure the compound meets stringent quality standards .

化学反应分析

Alkylation Reactions

The compound undergoes alkylation under Lewis acid catalysis. A key method employs boron trifluoride etherate (BF₃·OEt₂) on alumina , yielding alkylated derivatives with retained resorcinol functionality .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BF₃·OEt₂ on alumina | Room temperature, 2–4 hours | 7-Alkyl-5-hydroxy-2,2-dimethylchroman-4-ones | 50–70% |

This method is pivotal for synthesizing chromanone derivatives, which serve as intermediates in bioactive compound synthesis .

Friedel-Crafts Reactions

The steric bulk of the dimethylheptyl group directs regioselectivity in Friedel-Crafts alkylation. When reacted with cyclic allylic alcohols (e.g., 7-membered cyclic substrates), it predominantly forms normal neocannabinoid isomers under kinetic control .

| Substrate | Catalyst | Major Product | Selectivity |

|---|---|---|---|

| Cyclic allylic alcohols | H₃PO₄/P₂O₅ | Normal neocannabinoid isomers | >90% |

Studies show that steric hindrance from the dimethylheptyl group suppresses abnormal product formation, favoring thermodynamically stable isomers .

Oxidation

Oxidation with KMnO₄ or CrO₃ yields quinone derivatives, though the bulky side chain can hinder complete oxidation .

Reduction

Catalytic hydrogenation (e.g., Raney nickel/H₂ ) reduces unsaturated bonds in intermediates, enabling saturation of chromanone derivatives .

Demethylation and Substitution

Demethylation using hydrobromic acid (HBr) in acetic acid converts methoxy groups to hydroxyls, critical for generating resorcinol-based pharmacophores .

| Reagent | Conditions | Product |

|---|---|---|

| 48% HBr/AcOH | Reflux, 6 hours | 5-(1,1-Dimethylheptyl)resorcinol |

Comparative Reactivity with Analogues

The dimethylheptyl group enhances stability and selectivity compared to simpler resorcinols:

| Compound | Reactivity in Friedel-Crafts | Major Product Stability |

|---|---|---|

| This compound | High regioselectivity | Thermodynamically stable |

| Olivetol (5-pentylresorcinol) | Mixed isomers | Kinetically controlled |

Key Research Findings

- Steric Effects : The dimethylheptyl group reduces side reactions in alkylation and Friedel-Crafts processes .

- Catalyst Influence : Strong acids (e.g., H₃PO₄) enhance reaction rates but require precise temperature control to avoid byproducts .

- Biological Relevance : Derivatives show potent CB2 agonism, underscoring therapeutic potential in inflammation and pain .

科学研究应用

Chemistry

- Intermediate in Synthesis : 5-(1,1-Dimethylheptyl)resorcinol serves as an essential building block in the synthesis of complex molecules, particularly in the production of cannabinoid derivatives. For instance, it is used in synthesizing deuterated dexanabinol, which has neuroprotective properties .

- Alkylation Reactions : The compound can undergo efficient alkylation using reagents like boron trifluoride etherate on alumina as a catalyst, yielding various derivatives with potential biological activities .

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | BF3·OEt2 on alumina | Various alkylated resorcinols |

| Oxidation | Varies | Different oxidized products |

Biology

- Biological Activity Studies : Research has indicated that this compound interacts with specific biological systems. Studies have focused on its effects on cell signaling pathways and receptor interactions .

- Neocannabinoid Synthesis : The compound has been employed in synthesizing neocannabinoids via controlled Friedel-Crafts reactions. This method allows for the production of both normal and abnormal isomers under kinetic and thermodynamic control .

Medicine

- Therapeutic Potential : Investigations into the therapeutic applications of this compound are ongoing, particularly regarding its use in drug development for conditions such as neurodegenerative diseases due to its neuroprotective properties .

Industrial Applications

- Production of Specialty Chemicals : In the industrial sector, this compound is used to produce specialty chemicals and materials. Its unique properties make it suitable for applications requiring high purity formulations .

Case Study 1: Synthesis of Neocannabinoids

A study published in September 2023 demonstrated the effectiveness of using this compound as a reaction partner in synthesizing neocannabinoids. The results indicated that the steric bulk of the compound significantly influenced the regioselectivity and stability of the products formed during the reaction .

Case Study 2: Organic Synthesis Applications

Research highlighted the role of this compound in organic synthesis pathways. The compound was shown to enhance yields in reactions involving alkylation with various reagents compared to other resorcinol derivatives .

作用机制

The mechanism of action of 5-(1,1-Dimethylheptyl)resorcinol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects .

相似化合物的比较

Similar Compounds

- 1,3-Benzenediol

- 1,3-Dihydroxybenzene

- 1,3-Dihydroxybenzol

- m-Hydroquinone

- m-Hydroxyphenol

Uniqueness

5-(1,1-Dimethylheptyl)resorcinol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

生物活性

5-(1,1-Dimethylheptyl)resorcinol is a synthetic compound that belongs to the class of resorcinols, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H24O2

- Molecular Weight : 236.36 g/mol

This compound is characterized by a resorcinol moiety substituted with a dimethylheptyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors, particularly CB2 receptors. Research indicates that this compound may function as a selective agonist for these receptors, influencing various physiological processes such as inflammation and pain response.

Key Mechanisms:

- CB2 Receptor Agonism : Activation of CB2 receptors has been linked to anti-inflammatory effects and modulation of pain pathways .

- Inhibition of Pro-inflammatory Cytokines : Studies show that this compound can reduce levels of pro-inflammatory cytokines like TNF-α, suggesting potential applications in inflammatory diseases .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

- Analgesic Properties : It has been observed to alleviate pain responses in experimental settings, indicating potential use in pain management therapies.

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

Table 1: Summary of Key Studies

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological studies indicate that this compound exhibits low toxicity at therapeutic doses. Long-term studies are needed to fully understand its safety profile.

属性

IUPAC Name |

5-(2-methyloctan-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-4-5-6-7-8-15(2,3)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBGUJWRDDDVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205020 | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56469-10-4 | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56469-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056469104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylheptyl)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 5-(1,1-Dimethylheptyl)resorcinol in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules like cannabinoid derivatives. For example, it acts as a key intermediate in the synthesis of deuterated dexanabinol, a non-psychotropic cannabinoid investigated for its neuroprotective properties [].

Q2: What is a common reaction involving this compound?

A2: A prominent reaction involving this compound is its alkylation with various reagents. Studies have demonstrated its efficient alkylation using boron trifluoride etherate on alumina as a catalyst. This reaction with compounds like 1-methyl-2-cyclohexen-1-ol and 1-thioxolanyl-2-cyclohexenol yields a range of derivatives with potential biological activities [, , , ].

Q3: How does the alkyl chain length in 5-alkylresorcinols affect their reactivity?

A3: Research indicates that the length of the alkyl chain at the 5-position of resorcinol can influence its reactivity. Specifically, studies comparing the yields of 3,4,5,6-Tetrahydro-7-hydroxy-2-(1,3-dithian-2-yl)-9-alkyl-2,6-methano-2H-1-benzoxocin derivatives, synthesized via boron trifluoride etherate-catalyzed reactions, revealed a trend. The yield increased with increasing alkyl chain length: 5-pentylresorcinol yielded more product than 5-methylresorcinol, and this compound provided the highest yield []. This suggests that steric factors related to the alkyl chain length play a role in the reaction's efficiency.

Q4: Are there alternative catalysts for reactions involving this compound?

A4: Yes, besides boron trifluoride etherate on alumina, researchers have explored other catalytic systems. For instance, boron trifluoride etherate alone has been successfully employed to catalyze the formation of 3,4,5,6-Tetrahydro-7-hydroxy-2-(1,3-dithian-2-yl)-9-alkyl-2,6-methano-2H-1-benzoxocin derivatives from 5-alkylresorcinols and 1-thioxolanyl-2-cyclohexenol []. This suggests that different catalysts can promote the desired transformations, offering flexibility in reaction optimization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。